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molecular formula C8H8N4O2 B3357855 1H-Purine-2,6-dione, 3,7-dihydro-3-cyclopropyl- CAS No. 75914-65-7

1H-Purine-2,6-dione, 3,7-dihydro-3-cyclopropyl-

Cat. No. B3357855
M. Wt: 192.17 g/mol
InChI Key: NHFCELOARWLFPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04644001

Procedure details

A solution of 12 g of 1-cyclopropyl-5,6-diamino-2,4-(1H,3H)-pyrimidinedione (IV) in 50 ml of formic acid was refluxed for 2 hours. The hot solution was filtered and 30 ml of chloroform was added and ether was then added slowly. The received crystals were filtered off. Yield 11.2 g (V). The amide (V) was refluxed in 40 ml of 2N NaOH for 1 hour and then neutralized with 5N HCl. The crystals were filtered off. Yield 7 g (60%) (VI) NMR (see Table I).
Name
1-cyclopropyl-5,6-diamino-2,4-(1H,3H)-pyrimidinedione
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([N:4]2[C:9]([NH2:10])=[C:8]([NH2:11])[C:7](=[O:12])[NH:6][C:5]2=[O:13])[CH2:3][CH2:2]1.[CH:14](O)=O>>[CH:1]1([N:4]2[C:9]3[N:10]=[CH:14][NH:11][C:8]=3[C:7](=[O:12])[NH:6][C:5]2=[O:13])[CH2:3][CH2:2]1

Inputs

Step One
Name
1-cyclopropyl-5,6-diamino-2,4-(1H,3H)-pyrimidinedione
Quantity
12 g
Type
reactant
Smiles
C1(CC1)N1C(NC(C(=C1N)N)=O)=O
Name
Quantity
50 mL
Type
reactant
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The hot solution was filtered
ADDITION
Type
ADDITION
Details
30 ml of chloroform was added
ADDITION
Type
ADDITION
Details
ether was then added slowly
FILTRATION
Type
FILTRATION
Details
The received crystals were filtered off
TEMPERATURE
Type
TEMPERATURE
Details
The amide (V) was refluxed in 40 ml of 2N NaOH for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The crystals were filtered off

Outcomes

Product
Name
Type
Smiles
C1(CC1)N1C(NC(C=2NC=NC12)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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